molecular formula C12H17NO3 B5476927 N-(4-ethoxybenzyl)-2-methoxyacetamide

N-(4-ethoxybenzyl)-2-methoxyacetamide

Cat. No.: B5476927
M. Wt: 223.27 g/mol
InChI Key: NGEUQZYJPSMOSB-UHFFFAOYSA-N
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Description

N-(4-Ethoxybenzyl)-2-methoxyacetamide is an acetamide derivative characterized by a 4-ethoxybenzyl group attached to the nitrogen atom and a methoxy substituent on the α-carbon of the acetyl moiety. Its molecular formula is C₁₂H₁₇NO₃, with a molecular weight of 223.27 g/mol (calculated). This compound is synthesized via reductive amination or nucleophilic substitution, as seen in analogous structures .

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-3-16-11-6-4-10(5-7-11)8-13-12(14)9-15-2/h4-7H,3,8-9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEUQZYJPSMOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares N-(4-ethoxybenzyl)-2-methoxyacetamide with structurally related acetamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method
This compound C₁₂H₁₇NO₃ 223.27 4-ethoxybenzyl, 2-methoxy Reductive amination (e.g., NaBH₃CN)
N-(2-((4-Ethylphenyl)amino)benzo[d]oxazole-5-yl)-2-methoxyacetamide C₁₈H₁₈N₂O₃ 310.35 Benzo[d]oxazole, 4-ethylphenyl Acetylation with 2-methoxyacetyl chloride
(E)-2-(1-(4-Ethoxybenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide C₂₈H₂₃N₃O₃ 449.50 Indolin-3-ylidene, quinolin-6-yl Condensation of hydrazides and aldehydes
N-(4-Methoxybenzyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide C₁₉H₁₈F₃N₃O₂ 377.36 Trifluoromethyl benzimidazole Nucleophilic substitution

Key Observations :

  • Electronic Effects : The trifluoromethyl group in C₁₉H₁₈F₃N₃O₂ introduces strong electron-withdrawing properties, which may stabilize the compound against metabolic degradation .
  • Synthetic Flexibility : Reductive amination (used for the parent compound) allows for modular substitution of the benzyl group, whereas benzo[d]oxazole derivatives require multistep acetylation .

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